Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate
Description
Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate is an organic compound characterized by a propanoate ester backbone substituted with a 4-ethoxyphenyl group at the 3-position and a ketone moiety at the 2-position. Its molecular formula is C₁₂H₁₄O₄, and it is structurally related to other α-keto esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis . The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring distinguishes it from analogs with methoxy (-OCH₃) or halide substituents. This compound is primarily utilized in organic synthesis, particularly in the development of heterocyclic frameworks and bioactive molecules .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
MLJLPEYQCZJLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-ethoxyphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-ethoxyphenyl)-2-oxopropanoic acid.
Reduction: Methyl 3-(4-ethoxyphenyl)-2-hydroxypropanoate.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The ethoxyphenyl group may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 3-(4-methoxyphenyl)-2-oxopropanoate
- Structure : Differs by a methoxy (-OCH₃) instead of an ethoxy (-OCH₂CH₃) group.
- However, the ethoxy group enhances lipophilicity, which may improve membrane permeability in biological systems .
- Applications : Used in synthesizing benzimidazole derivatives with antitumor activity .
Methyl 3-(4-chlorophenyl)-2-oxopropanoate Derivatives
- Structure : Substituted with a chloro (-Cl) group at the para position.
- Properties: The electron-withdrawing Cl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. For example, Methyl 3-(4-chlorophenyl)-2-(1,3-dimethyl-2,5-dioxo-4-phenylimidazolidin-4-yl)-3-oxopropanoate exhibits intramolecular hydrogen bonding, stabilizing its crystal lattice .
- Applications : Key intermediates in agrochemicals due to their stability under harsh conditions .
Ester Group Variations
Ethyl 3-(4-methylphenyl)-3-oxopropanoate
- Structure : Ethyl ester (vs. methyl) with a 4-methylphenyl group.
- Properties : The ethyl ester increases molecular weight (C₁₃H₁₆O₃) and may alter pharmacokinetics, such as prolonged metabolic half-life.
- Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate using 4-methylbenzyl bromide and DIPEA .
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
Data Table: Key Comparative Properties
Biological Activity
Methyl 3-(4-ethoxyphenyl)-2-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propanoate moiety with an ethoxy-substituted phenyl group. Its molecular formula is , and it possesses both ester and ketone functionalities, which are crucial for its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its structural components:
- Ester Group : The ester can undergo hydrolysis, releasing the active acid form that interacts with biological targets.
- Aromatic Ring : The ethoxy group on the aromatic ring may enhance solubility and facilitate π-π interactions with proteins, potentially influencing enzyme activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MIC) reported for related compounds suggest potential efficacy in treating infections caused by resistant bacteria.
Anticancer Activity
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. For example, one study reported IC50 values of approximately 226 µg/mL against HeLa cells . This indicates a potential role for this compound in cancer therapeutics, particularly in targeting specific pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have focused on the biological activities of similar compounds. Below is a summary table highlighting key findings from recent research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
